molecular formula C16H15F3N6O B610639 S-99 CAS No. 1124381-69-6

S-99

Cat. No.: B610639
CAS No.: 1124381-69-6
M. Wt: 364.32 g/mol
InChI Key: BDAJJFZKNIYDOL-UHFFFAOYSA-N
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Description

The compound “S-99” is a high carbon steel alloy that contains nickel, chromium, and molybdenum. It is primarily used in aerospace applications due to its high tensile strength, good ductility, and excellent creep resistance. The addition of nickel, chromium, and molybdenum enhances its mechanical properties, making it suitable for structural applications where surface pressure is a significant factor .

Synthetic Routes and Reaction Conditions:

    Air Melting by Electric Process: The compound is typically produced by air melting using an electric process. This method ensures the uniform distribution of alloying elements and minimizes impurities.

    Forging and Casting: The alloy can be formed into various shapes through forging or casting, depending on the desired application.

Industrial Production Methods:

    Hardened and Tempered: The alloy is often supplied in a hardened and tempered condition.

Types of Reactions:

    Oxidation: The alloy can undergo oxidation reactions, especially at high temperatures, leading to the formation of oxides on its surface.

    Reduction: Reduction reactions can occur during the heat treatment process, where the alloying elements interact with reducing agents to achieve the desired mechanical properties.

    Substitution: Substitution reactions can occur when the alloying elements replace other elements in the steel matrix, enhancing its properties.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen and other oxidizing agents can react with the alloy at elevated temperatures.

    Reducing Agents: Carbon and other reducing agents are used during the heat treatment process to achieve the desired properties.

Major Products Formed:

Chemistry:

    Catalysts: The alloy can be used as a catalyst in various chemical reactions due to its high surface area and reactivity.

Biology:

    Biomedical Implants: The alloy’s biocompatibility makes it suitable for use in biomedical implants and prosthetics.

Medicine:

Industry:

Mechanism of Action

The compound “S-99” exerts its effects through its unique combination of alloying elements. The nickel, chromium, and molybdenum in the alloy enhance its mechanical properties by forming stable carbides and oxides. These elements also improve the alloy’s resistance to oxidation and creep, making it suitable for high-temperature applications. The molecular targets include the steel matrix, where the alloying elements interact to form a stable and durable structure .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

N-[5-(propan-2-ylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6O/c1-9(2)21-12-6-11(16(17,18)19)7-13-22-15(24-25(12)13)23-14(26)10-4-3-5-20-8-10/h3-9,21H,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAJJFZKNIYDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=CC2=NC(=NN12)NC(=O)C3=CN=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701111287
Record name N-[5-[(1-Methylethyl)amino]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124381-69-6
Record name N-[5-[(1-Methylethyl)amino]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124381-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-[(1-Methylethyl)amino]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared following procedure and work up described for example 85 but starting from N-[5-chloro-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]nicotinamide ((B7), 50 mg; 0.15 mmol; 1.0 eq.) and isopropylamine (43 mg, 0.73 mmol; 5.0 eq.) as a white solid (8 mg, 15%). HPLC, Rt: 3.09 min. (purity 87.7%). LC/MS, M+(ESI): 365.0, M−(ESI): 363.0.
Name
N-[5-chloro-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]nicotinamide
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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